2-Ethoxycyclohexane-1-carbaldehyde

Description

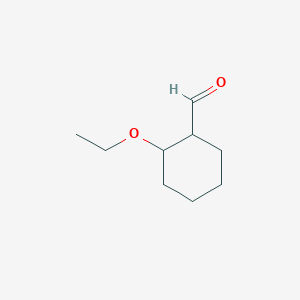

2-Ethoxycyclohexane-1-carbaldehyde is an aliphatic aldehyde featuring a cyclohexane ring substituted with an ethoxy group at position 2 and a formyl group at position 1. Its molecular formula is C₉H₁₆O₂, with a molecular weight of 156.22 g/mol (calculated). The ethoxy group introduces steric and electronic effects, influencing reactivity and stability, while the aldehyde moiety enables participation in condensation and nucleophilic addition reactions.

Properties

CAS No. |

52428-39-4 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

2-ethoxycyclohexane-1-carbaldehyde |

InChI |

InChI=1S/C9H16O2/c1-2-11-9-6-4-3-5-8(9)7-10/h7-9H,2-6H2,1H3 |

InChI Key |

FGLFVJKYPZFEKF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1CCCCC1C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxycyclohexane-1-carbaldehyde typically involves the reaction of cyclohexanone with ethyl alcohol in the presence of an acid catalyst to form 2-ethoxycyclohexanone. This intermediate is then subjected to a formylation reaction using reagents such as Vilsmeier-Haack reagent (a combination of DMF and POCl3) to introduce the aldehyde group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxycyclohexane-1-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products

Oxidation: 2-Ethoxycyclohexane-1-carboxylic acid.

Reduction: 2-Ethoxycyclohexane-1-methanol.

Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethoxycyclohexane-1-carbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes and in the development of enzyme inhibitors.

Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Ethoxycyclohexane-1-carbaldehyde in chemical reactions involves the reactivity of its functional groups. The aldehyde group can participate in nucleophilic addition reactions, while the ethoxy group can undergo nucleophilic substitution. The cyclohexane ring provides a stable framework that influences the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Ethoxycyclohexane-1-carbaldehyde

- Structure : Ethoxy group at position 1, formyl group at position 1 (geminal substitution).

- Key Data : Predicted collision cross-section (CCS) values for adducts range from 135.7 Ų ([M+H]⁺) to 146.2 Ų ([M+Na]⁺) , indicating a compact conformation due to intramolecular interactions .

1-Ethoxy-2-methylcyclohexane-1-carbaldehyde

- Structure : Ethoxy at position 1, methyl at position 2, and formyl at position 1.

- Key Data : Molecular weight 170.25 g/mol (C₁₀H₁₈O₂) .

- Impact of Methyl Group : The methyl substituent enhances steric bulk, likely decreasing solubility in polar solvents and altering reaction pathways (e.g., slower kinetics in aldol condensations).

2,6,6-Trimethylcyclohexene-1-carbaldehyde Oxime

- Structure: Cyclohexene backbone with methyl groups at positions 2 and 6, formyl at position 1, and oxime (-NOH) functionalization.

- Key Data : The oxime group increases polarity and hydrogen-bonding capacity, contrasting with the ethoxy group’s electron-donating effects .

- Reactivity : Oxime derivatives are typically more reactive toward electrophiles and participate in cyclization reactions, unlike ethoxy-substituted aldehydes.

Data Tables

Table 1: Molecular Properties of Selected Compounds

Table 2: Functional Group Impact on Reactivity

Research Findings and Discussion

- Steric Effects : Ethoxy and methyl groups in cyclohexane derivatives significantly influence conformational flexibility. For example, 1-ethoxycyclohexane-1-carbaldehyde’s CCS values suggest a folded structure due to van der Waals interactions between the ethoxy and aldehyde groups .

- Electronic Effects : The ethoxy group’s electron-donating nature deactivates the aldehyde toward electrophilic attacks, whereas oxime derivatives (e.g., 2,6,6-trimethylcyclohexene-1-carbaldehyde oxime) activate the carbonyl for nucleophilic reactions .

- Synthetic Utility : Ethoxy-substituted aldehydes are valuable intermediates in fragrance synthesis and asymmetric catalysis, though methyl-substituted analogs (e.g., 1-ethoxy-2-methylcyclohexane-1-carbaldehyde) may require optimized conditions for scalability due to steric challenges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.